

Application Note: Quantification of 7-Oxo-octanoic Acid by LC-MS/MS

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Compound of Interest

Compound Name: 7-Oxo-octanoic acid

Cat. No.: B082073

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Introduction

7-Oxo-octanoic acid is a medium-chain oxo-fatty acid involved in various metabolic pathways. Accurate quantification of this analyte in biological matrices is crucial for understanding its physiological roles and its potential as a biomarker in disease states. This application note provides a detailed protocol for the sensitive and specific quantification of **7-Oxo-octanoic acid** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard for accurate and precise measurement.

Experimental Protocols

Materials and Reagents

- **7-Oxo-octanoic acid** analytical standard
- Octanoic acid-d15 (Internal Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)

- Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

- Thaw plasma samples on ice.
- To 100 μ L of plasma, add 10 μ L of the internal standard working solution (Octanoic acid-d15 at 1 μ g/mL in methanol).
- Add 400 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the residue in 100 μ L of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Liquid Chromatography Conditions

- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - 5-7 min: 95% B

- 7.1-9 min: 5% B (re-equilibration)
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.

Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for **7-Oxooctanoic acid** is its deprotonated molecule $[M-H]^-$. Based on common fragmentation patterns of oxo-carboxylic acids, which include neutral losses of water (H_2O) and carbon dioxide (CO_2), and cleavage alpha to the keto group, the following MRM transitions are proposed for monitoring.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
7-Oxooctanoic acid	157.1	113.1	To be optimized
7-Oxooctanoic acid	157.1	99.1	To be optimized
Octanoic acid-d15 (IS)	159.2	114.2	To be optimized

Note: The optimal collision energy should be determined empirically on the specific instrument being used. A collision energy ramp (e.g., 10-40 eV) can be performed by infusing a standard solution of **7-Oxooctanoic acid** to find the value that yields the highest intensity for each product ion.

Data Presentation

The following table summarizes the expected quantitative parameters for the LC-MS/MS analysis of **7-Oxooctanoic acid**.

Parameter	7-Oxooctanoic acid
Linear Formula	$\text{CH}_3\text{CO}(\text{CH}_2)_5\text{CO}_2\text{H}$ ^[1]
Molecular Weight	158.19 g/mol ^[1] ^[2]
Precursor Ion $[\text{M}-\text{H}]^-$	157.1 m/z
Predicted Product Ions	113.1 m/z ($[\text{M}-\text{H}-\text{CO}_2]^-$), 99.1 m/z ($[\text{M}-\text{H}-\text{H}_2\text{O}-\text{CO}]^-$)
Internal Standard (IS)	Octanoic acid-d15
IS Precursor Ion	159.2 m/z
IS Product Ion	114.2 m/z ($[\text{M}-\text{H}-\text{CO}_2]^-$)
Ionization Mode	ESI Negative
Chromatography	Reversed-Phase C18

Mandatory Visualizations

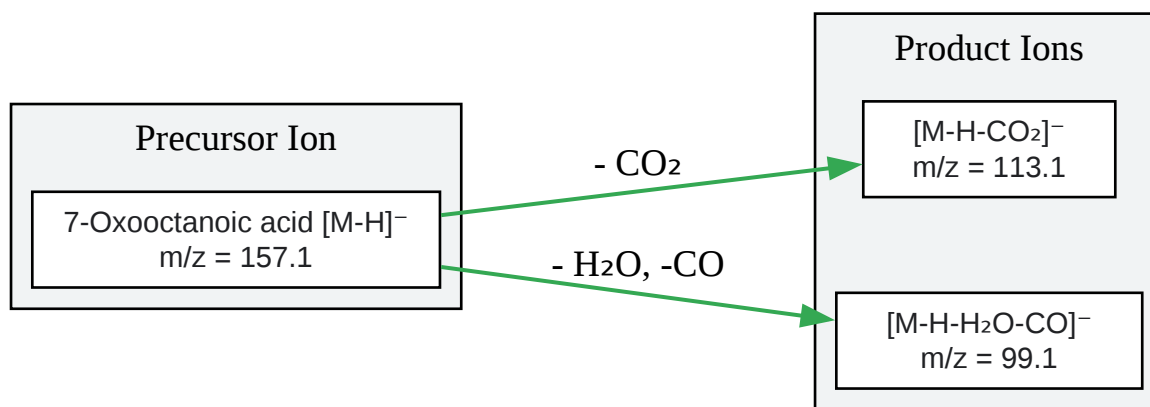
Experimental Workflow



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Caption: LC-MS/MS workflow for **7-Oxooctanoic acid** quantification.

Predicted Fragmentation of 7-Oxooctanoic Acid



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Caption: Predicted fragmentation of **7-Oxo-octanoic acid** in negative ESI.

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References

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- 2. 7-Oxo-octanoic acid | C₈H₁₄O₃ | CID 26464 - PubChem [pubchem.ncbi.nlm.nih.gov]
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